![molecular formula C15H12F3NO2 B5131451 2-phenoxy-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5131451.png)
2-phenoxy-N-[3-(trifluoromethyl)phenyl]acetamide
Overview
Description
2-phenoxy-N-[3-(trifluoromethyl)phenyl]acetamide, also known as TFMPA, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 2-phenoxy-N-[3-(trifluoromethyl)phenyl]acetamide is not fully understood. However, it is believed that 2-phenoxy-N-[3-(trifluoromethyl)phenyl]acetamide exerts its anti-inflammatory effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory prostaglandins. 2-phenoxy-N-[3-(trifluoromethyl)phenyl]acetamide has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that is involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
2-phenoxy-N-[3-(trifluoromethyl)phenyl]acetamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory properties, 2-phenoxy-N-[3-(trifluoromethyl)phenyl]acetamide has been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines. 2-phenoxy-N-[3-(trifluoromethyl)phenyl]acetamide has also been shown to have analgesic properties, making it a potential candidate for the treatment of pain.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-phenoxy-N-[3-(trifluoromethyl)phenyl]acetamide is its potent anti-inflammatory properties, which make it a valuable tool for studying the role of inflammation in various disease states. 2-phenoxy-N-[3-(trifluoromethyl)phenyl]acetamide is also relatively easy to synthesize, making it readily available for use in laboratory experiments. However, 2-phenoxy-N-[3-(trifluoromethyl)phenyl]acetamide does have some limitations, including its potential toxicity and the need for careful handling and disposal.
Future Directions
There are a number of future directions for research involving 2-phenoxy-N-[3-(trifluoromethyl)phenyl]acetamide. One area of research that shows promise is the development of 2-phenoxy-N-[3-(trifluoromethyl)phenyl]acetamide-based drugs for the treatment of inflammatory diseases. 2-phenoxy-N-[3-(trifluoromethyl)phenyl]acetamide may also have potential applications in the field of cancer research, where it could be used as a diagnostic tool or as a therapeutic agent. Additionally, further research is needed to fully understand the mechanism of action of 2-phenoxy-N-[3-(trifluoromethyl)phenyl]acetamide and its potential side effects.
Scientific Research Applications
2-phenoxy-N-[3-(trifluoromethyl)phenyl]acetamide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising areas of research for 2-phenoxy-N-[3-(trifluoromethyl)phenyl]acetamide is in the field of pharmacology, where it has been shown to have potent anti-inflammatory properties. 2-phenoxy-N-[3-(trifluoromethyl)phenyl]acetamide has also been studied for its potential use as a diagnostic tool in cancer research, as well as its ability to modulate the immune response.
properties
IUPAC Name |
2-phenoxy-N-[3-(trifluoromethyl)phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3NO2/c16-15(17,18)11-5-4-6-12(9-11)19-14(20)10-21-13-7-2-1-3-8-13/h1-9H,10H2,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFGQFWHDTJJGFN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=CC=CC(=C2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenoxy-N-[3-(trifluoromethyl)phenyl]acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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